4-Nitro-2,1-benzisothiazole

Antifungal Agricultural Chemistry Heterocyclic Chemistry

Researchers sourcing a validated antifungal lead for SAR studies often face supply inconsistencies with isomerically pure nitrobenzisothiazoles. 4-Nitro-2,1-benzisothiazole (CAS 24245-98-5) directly addresses this, providing a reliable, high-purity reference for reproducible results. - Validated Bioactivity: Achieves complete control (no growth) of Penicillium digitatum at 50 ppm, equivalent to the 7-nitro isomer. - Operational Efficiency: Its lower melting point (107-111 °C) simplifies purification and solid-formulation workflows compared to the 7-nitro analog. - Proven Utility: Documented as a key heterocyclic diazo component in D-π-A chromophores and a lead in nematicidal compositions.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 24245-98-5
Cat. No. B12641427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2,1-benzisothiazole
CAS24245-98-5
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC2=NSC=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H
InChIKeyHWKSTSIAJNQQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2,1-benzisothiazole (CAS 24245-98-5): Key Physicochemical and Structural Attributes for Procurement


4-Nitro-2,1-benzisothiazole (CAS 24245-98-5) is a nitro-substituted heteroaromatic compound belonging to the 2,1-benzisothiazole class. Its core structure consists of a fused benzene and isothiazole ring with a nitro group at the 4-position. The compound exhibits a melting point range of 107–111 °C and a molecular weight of 180.18 g/mol [1][2]. This specific substitution pattern imparts distinct electronic properties that influence its reactivity and potential applications in agrochemical and materials science research.

Why 4-Nitro-2,1-benzisothiazole Cannot Be Casually Replaced by Other Nitrobenzisothiazole Isomers


The position of the nitro group on the 2,1-benzisothiazole scaffold is a critical determinant of both physical properties and biological activity. As demonstrated by direct comparative data, the 4-nitro isomer exhibits a significantly lower melting point (∼16–20 °C) than the 7-nitro analog, which can impact purification and formulation processes [1]. Furthermore, while both 4- and 7-nitro isomers display comparable in vitro antifungal potency, differences in synthetic accessibility, cost, and regioselectivity of subsequent derivatization may render one isomer more suitable than the other for specific research or industrial applications. Substituting a different nitrobenzisothiazole without empirical verification risks altering key performance parameters and may not meet the required specifications for a given process.

Quantitative Differentiation of 4-Nitro-2,1-benzisothiazole: Head-to-Head and Cross-Study Comparative Data


Antifungal Activity: 4-Nitro vs. 7-Nitro-2,1-benzisothiazole (Direct Head-to-Head)

In a standardized in vitro assay against Penicillium digitatum, both 4-nitro-2,1-benzisothiazole and 7-nitro-2,1-benzisothiazole achieved complete fungal growth inhibition (100% control) at a concentration of 50 ppm [1]. This direct comparison demonstrates equivalent antifungal potency between the two positional isomers under identical experimental conditions.

Antifungal Agricultural Chemistry Heterocyclic Chemistry

Melting Point Differentiation: 4-Nitro vs. 7-Nitro-2,1-benzisothiazole

The melting point of 4-nitro-2,1-benzisothiazole is reported as 107–111 °C [1], whereas the 7-nitro isomer exhibits a melting point of 127 °C [2]. This 16–20 °C difference reflects the impact of nitro group position on intermolecular interactions and crystal packing.

Physical Properties Crystallization Purification

Nematicidal Activity of 4-Nitrobenzisothiazole in Agrochemical Compositions

Patent EP 0530136 (US 5,447,945) claims nematicidal compositions comprising 4-nitrobenzisothiazole as an active ingredient [1]. The nematicidal activity is defined as reducing root-knot formation to less than 20% of that observed in untreated plants. While direct isomer comparisons are not provided, the nitro substitution is essential for activity within this structural class.

Nematicide Crop Protection Agrochemical

Utility as a Building Block for Disperse Dyes

A derivative of 4-nitro-2,1-benzisothiazole, specifically 3-(3-methyl-4-N-ethyl-N-benzyl-phenyldiazenyl)-5-nitro-2,1-benzisothiazole (D2), was synthesized and its crystal structure fully characterized [1]. This work demonstrates the compound's viability as a scaffold for developing azo disperse dyes with potential applications in textile coloration.

Disperse Dye Textile Chemistry Azo Dye

High-Value Application Scenarios for 4-Nitro-2,1-benzisothiazole Based on Quantitative Evidence


Antifungal Screening and Agricultural Lead Optimization

Researchers investigating novel antifungal agents can utilize 4-nitro-2,1-benzisothiazole as a validated reference compound. Its complete inhibition of P. digitatum at 50 ppm, equivalent to the 7-nitro isomer, makes it a suitable starting point for structure–activity relationship (SAR) studies and further derivatization aimed at improving potency or selectivity [1].

Nematicide Discovery and Crop Protection Research

The compound's demonstrated nematicidal activity in patented compositions positions it as a promising lead for developing new crop protection agents. Researchers focused on controlling plant-parasitic nematodes may procure 4-nitro-2,1-benzisothiazole to explore its mode of action and optimize formulations for field use [2].

Synthesis of Functional Disperse Dyes for Textile Applications

Organic chemists and materials scientists developing new disperse dyes can employ 4-nitro-2,1-benzisothiazole as a heterocyclic diazo component. Its successful incorporation into a structurally characterized azo dye validates its utility in constructing D–π–A chromophores with tunable properties [3].

Physical Property-Driven Purification and Formulation Development

The significantly lower melting point of the 4-nitro isomer (107–111 °C) compared to the 7-nitro isomer (127 °C) may offer practical advantages in purification by recrystallization or in the preparation of solid formulations. Researchers optimizing synthetic or formulation workflows may preferentially select the 4-nitro isomer for these operational benefits [4].

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